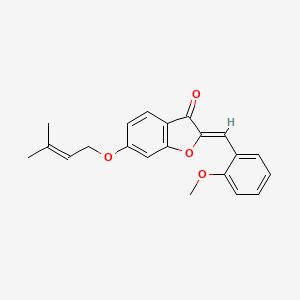![molecular formula C11H18ClNO2 B2639883 2-Chloro-N-[1-(methoxymethyl)cyclohex-3-en-1-yl]propanamide CAS No. 2411262-40-1](/img/structure/B2639883.png)
2-Chloro-N-[1-(methoxymethyl)cyclohex-3-en-1-yl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-N-[1-(methoxymethyl)cyclohex-3-en-1-yl]propanamide, also known as CMCH, is a synthetic compound that has been widely used in scientific research for its potential therapeutic properties. CMCH is a member of the cyclohexene family and is a white crystalline powder with a molecular weight of 251.75 g/mol.
Wirkmechanismus
The exact mechanism of action of 2-Chloro-N-[1-(methoxymethyl)cyclohex-3-en-1-yl]propanamide is not fully understood. However, studies have suggested that it may act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. 2-Chloro-N-[1-(methoxymethyl)cyclohex-3-en-1-yl]propanamide may also act by modulating the activity of ion channels, such as the voltage-gated sodium channels, which are involved in the transmission of pain signals.
Biochemical and Physiological Effects:
Studies have shown that 2-Chloro-N-[1-(methoxymethyl)cyclohex-3-en-1-yl]propanamide can reduce inflammation and pain in animal models. 2-Chloro-N-[1-(methoxymethyl)cyclohex-3-en-1-yl]propanamide has also been shown to reduce the release of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. Additionally, 2-Chloro-N-[1-(methoxymethyl)cyclohex-3-en-1-yl]propanamide has been shown to improve cognitive function and reduce oxidative stress in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-Chloro-N-[1-(methoxymethyl)cyclohex-3-en-1-yl]propanamide in lab experiments is its relatively low toxicity. 2-Chloro-N-[1-(methoxymethyl)cyclohex-3-en-1-yl]propanamide has been shown to have low acute toxicity in animal models, which makes it a safe compound to use in lab experiments. However, one of the limitations of using 2-Chloro-N-[1-(methoxymethyl)cyclohex-3-en-1-yl]propanamide is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on 2-Chloro-N-[1-(methoxymethyl)cyclohex-3-en-1-yl]propanamide. One potential direction is to investigate its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another potential direction is to investigate its potential use in the treatment of chronic pain conditions, such as neuropathic pain. Additionally, future research could focus on developing more effective formulations of 2-Chloro-N-[1-(methoxymethyl)cyclohex-3-en-1-yl]propanamide to improve its solubility and bioavailability.
Synthesemethoden
The synthesis of 2-Chloro-N-[1-(methoxymethyl)cyclohex-3-en-1-yl]propanamide involves the reaction of 3-(methoxymethyl)cyclohex-2-en-1-one with chloroacetyl chloride in the presence of triethylamine. The reaction proceeds via an acylation reaction, where the chloroacetyl chloride reacts with the enol form of the cyclohexenone to form the chloroacetamide. The product is then purified by recrystallization to obtain the final product, 2-Chloro-N-[1-(methoxymethyl)cyclohex-3-en-1-yl]propanamide.
Wissenschaftliche Forschungsanwendungen
2-Chloro-N-[1-(methoxymethyl)cyclohex-3-en-1-yl]propanamide has been extensively studied for its potential therapeutic properties. It has been shown to possess anti-inflammatory, analgesic, and anticonvulsant properties in animal models. 2-Chloro-N-[1-(methoxymethyl)cyclohex-3-en-1-yl]propanamide has also been studied for its potential use in the treatment of neuropathic pain and as a neuroprotective agent.
Eigenschaften
IUPAC Name |
2-chloro-N-[1-(methoxymethyl)cyclohex-3-en-1-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18ClNO2/c1-9(12)10(14)13-11(8-15-2)6-4-3-5-7-11/h3-4,9H,5-8H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQVJPNCLSJMQQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1(CCC=CC1)COC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-[1-(methoxymethyl)cyclohex-3-en-1-yl]propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-phenylacetamide](/img/structure/B2639801.png)


![1-{[(3-Chlorophenyl)carbamoyl]methyl}piperidine-4-carboxamide](/img/structure/B2639804.png)
![3-Methyl-1-(2-methylprop-2-enylsulfanyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2639806.png)

![2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B2639810.png)
![1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenoxypropan-1-one](/img/structure/B2639811.png)



![(E)-2-(benzo[d]thiazol-2-yl)-4-(((5-(2,6-dimethylmorpholino)furan-2-yl)methylene)amino)phenol](/img/structure/B2639821.png)
![N-[2-[6-(pyridin-2-ylmethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide](/img/structure/B2639822.png)
![N-[(2,6-difluorophenyl)methyl]-N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide](/img/structure/B2639823.png)